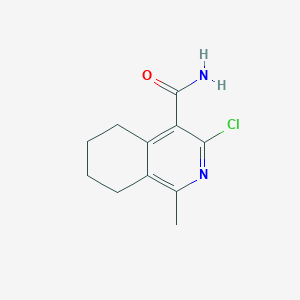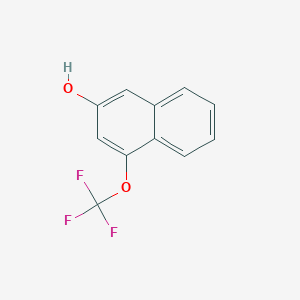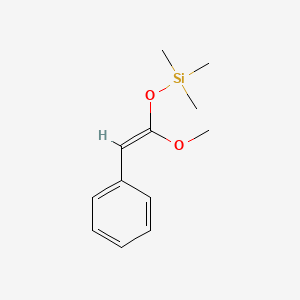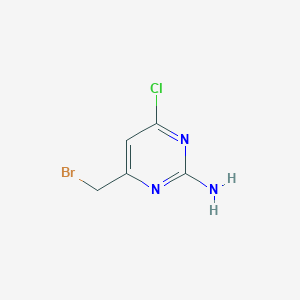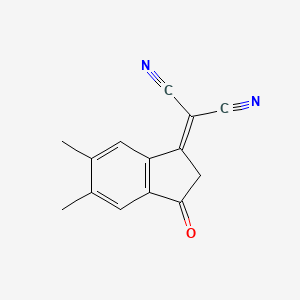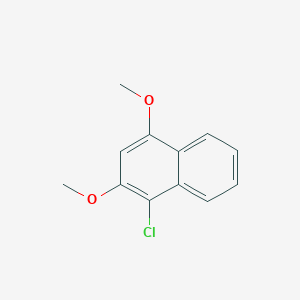
2-(Chlorodifluoromethyl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chlorodifluoromethyl)quinolin-8-ol is a chemical compound with the molecular formula C10H6ClF2NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This can be achieved through various synthetic methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . The reaction conditions often require specific reagents and catalysts to facilitate the incorporation of the chlorodifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or distillation, and the use of advanced analytical techniques like NMR, HPLC, and LC-MS to verify the compound’s structure and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chlorodifluoromethyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary but often require specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents into the quinoline ring .
Aplicaciones Científicas De Investigación
2-(Chlorodifluoromethyl)quinolin-8-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 2-(Chlorodifluoromethyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to interact with bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication and cell death . This mechanism is similar to that of other quinolone antibiotics, which stabilize the enzyme-DNA complex and induce double-strand breaks in the bacterial chromosome .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Chlorodifluoromethyl)quinolin-8-ol include other quinoline derivatives such as:
Fluoroquinolones: These are widely used antibiotics that also target bacterial DNA gyrase and topoisomerase IV.
Chloroquine: An antimalarial drug that shares the quinoline core structure.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Uniqueness
What sets this compound apart from these similar compounds is the presence of both chlorine and fluorine atoms in its structure. This unique combination can enhance its biological activity and alter its chemical properties, making it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H6ClF2NO |
|---|---|
Peso molecular |
229.61 g/mol |
Nombre IUPAC |
2-[chloro(difluoro)methyl]quinolin-8-ol |
InChI |
InChI=1S/C10H6ClF2NO/c11-10(12,13)8-5-4-6-2-1-3-7(15)9(6)14-8/h1-5,15H |
Clave InChI |
SYJYLLWKIAYIAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


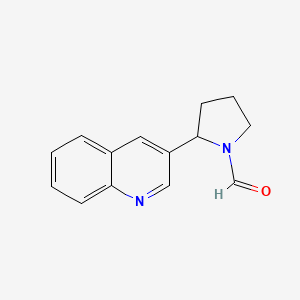
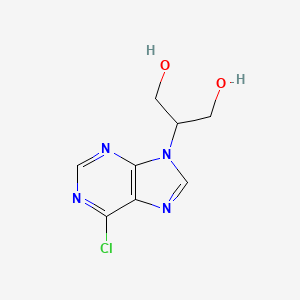

![6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B11880614.png)
